2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

Analytical Chemistry Pharmaceutical Analysis Forensic Chemistry

2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene (CAS 50508-60-6) is the irreplaceable key starting material for the validated 4-step etizolam synthesis (56.4% total yield). The 2-amino group is essential for fused triazole ring formation via acetylation and cyclization with urotropin; generic analogs lacking this amine cannot undergo this transformation. It also serves as a certified analytical reference standard (≥98%) for GC-MS/HPLC identification of etizolam and synthetic impurities in seized drug samples. Documented CCK receptor activity (EC50 5.6 μM) provides a quantifiable baseline for SAR studies. Long-term stability exceeds 5 years at -20°C. Soluble in DMF, DMSO, and ethanol for facile calibration standard preparation.

Molecular Formula C13H12ClNOS
Molecular Weight 265.76 g/mol
CAS No. 50508-60-6
Cat. No. B116843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene
CAS50508-60-6
Synonyms2-Amino-3-(o-chlorobenzoyl)-5-ethylthiophene;  2-Amino-5-ethyl-3-(2-chlorobenzoyl)thiophene;  (2-Amino-5-ethyl-3-thienyl)(2-chlorophenyl)-methanone
Molecular FormulaC13H12ClNOS
Molecular Weight265.76 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(S1)N)C(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C13H12ClNOS/c1-2-8-7-10(13(15)17-8)12(16)9-5-3-4-6-11(9)14/h3-7H,2,15H2,1H3
InChIKeyRFCCZAHPNNJKKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene (CAS 50508-60-6): A Strategic Benzophenone Intermediate with Distinct Chemical and Functional Properties


2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene (CAS 50508-60-6) is a benzophenone derivative, a class of organic compounds characterized by a ketone group bridging two aromatic rings, one of which is a thiophene . It exists as a yellow crystalline solid with a molecular formula of C13H12ClNOS and a molecular weight of 265.76 g/mol [1]. The compound serves a dual role: it is a validated precursor in the multi-step synthesis of the pharmaceutical etizolam [2] and a core building block for generating thienylamide derivatives, which have been explored as cholecystokinin (CCK) inhibitors [3]. Its specific substitution pattern—a 2-chlorobenzoyl group at the 3-position, an amino group at the 2-position, and an ethyl group at the 5-position of the thiophene ring—defines its unique reactivity and biological profile.

The Risk of Substituting 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene with Unverified Analogs in Research and Production


Generic substitution with closely related analogs is not scientifically sound due to the molecule's highly specific functional roles. For example, the 2-amino group is critical for forming the fused triazole ring of etizolam via acetylation and cyclization with urotropin [1]; an analog lacking this amine, such as 2-(2-chlorobenzoyl)-5-ethylthiophene, cannot undergo this essential transformation. Furthermore, the molecule itself has been shown to possess quantifiable, albeit weak, activity at the CCK receptor (EC50: 5.6 μM), a target relevant to its derived thienylamides [2]. Substituting a regioisomer or a derivative with a different halogen (e.g., fluoro- or bromo-) or a modified alkyl chain (e.g., methyl instead of ethyl) would fundamentally alter the molecular geometry, electronic properties, and hydrogen-bonding capabilities, as evidenced by the distinct physicochemical parameters (LogP: 4.358, tPSA: 71.33 Ų) . Such changes invalidate established synthetic protocols and would require extensive revalidation of downstream biological activity and material properties.

Quantitative Evidence Guide for Differentiating 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene


Evaluating Purity and Physical Form for Analytical and Synthetic Applications

As a commercial product, this compound is offered with a verified purity of ≥98% as a crystalline solid, suitable for use as an analytical reference standard . This is a key differentiator from less rigorously characterized in-house or commodity-grade material. In contrast, a common starting material for its synthesis, 2-(2-chlorobenzoyl)-5-ethylthiophene, is a less-defined intermediate typically not supplied as a high-purity reference standard . The defined crystalline form ensures batch-to-batch consistency, which is critical for reproducible quantitative analyses, such as its detection in seized illicit drug samples using GC-MS [1].

Analytical Chemistry Pharmaceutical Analysis Forensic Chemistry Synthetic Chemistry

Assessing Biological Activity as a CCK Receptor Agonist

2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene exhibits quantifiable activity at the cholecystokinin (CCK) receptor, with a reported EC50 value of 5.6 μM in a guinea pig gallbladder contraction assay [1]. This activity is directly linked to its use in preparing thienylamide derivatives that are designed as CCK inhibitors [2]. While the compound's own potency is modest, it serves as a validated starting point for structure-activity relationship (SAR) studies. This is a clear differentiator from simple thiophene building blocks like 2-acetylthiophene or 2-thiophenecarboxaldehyde, which lack this specific receptor activity. Further SAR could be explored by comparing this data with the EC50 values of its downstream thienylamide products, such as the carbamic acid benzyl ester derivative (CAS 50508-73-1) used in Clotiazepam synthesis .

Pharmacology Biochemistry GPCR Research Drug Discovery

Optimizing Synthesis: Yield Improvement for Downstream Etizolam Production

The utility of 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene as a precursor in a specific, improved synthetic route to etizolam is well-documented, achieving a total yield of 56.4% over four steps [1]. This optimized route, starting directly from this compound, involves acetylation and cyclization with urotropin, followed by sulfuration and a final cyclization. The reported yield represents a significant improvement over earlier, potentially more cumbersome or lower-yielding synthetic approaches. For instance, the subsequent transformation of this compound to 2-aminoacetamide-3-o-chlorobenzoyl-5-ethylthiophene (a key intermediate) can be achieved with a yield of 60.8% under specific conditions [2]. This level of process detail and yield quantification is absent for alternative synthetic pathways that might start from less defined precursors.

Organic Synthesis Process Chemistry Pharmaceutical Manufacturing Medicinal Chemistry

Characterization of Solubility and Stability for Solution-Based Applications

The compound exhibits a defined solubility profile in common organic solvents, being soluble at 10 mg/mL in DMF and ethanol, and 5 mg/mL in DMSO, but is insoluble in PBS (pH 7.2) . This solubility data is crucial for preparing stock solutions for biological assays or synthetic reactions. This is a clear advantage over less characterized analogs where solubility must be determined empirically. Furthermore, its long-term stability of ≥5 years when stored at -20°C is established, which is a critical parameter for laboratory management and long-term project planning . In contrast, information on the long-term stability of close analogs like 2-amino-3-(2-fluorobenzoyl)-5-ethylthiophene is not readily available from public repositories.

Pre-formulation Analytical Chemistry Pharmaceutical Development Material Science

High-Impact Application Scenarios for 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene in Research and Industry


Use as an Analytical Reference Standard in Forensic Chemistry and Pharmaceutical QC

Procure for use as a certified analytical reference standard (≥98% purity) for the identification and quantification of etizolam and its synthetic impurities in seized drug samples . The compound's verified presence as a precursor and potential impurity in illicit etizolam tablets makes it an essential tool for forensic laboratories [1]. Its defined solubility in DMF and ethanol facilitates preparation of calibration standards for GC-MS and HPLC analyses.

As a Starting Material in the Optimized, High-Yield Synthesis of Etizolam

Employ this compound as the key starting material in the validated 4-step synthesis of etizolam, which has been demonstrated to achieve a total yield of 56.4% [2]. This specific, optimized route is documented in the peer-reviewed literature and offers advantages in terms of mild reaction conditions and operational simplicity, making it suitable for process development and scale-up in pharmaceutical manufacturing [2].

As a Core Scaffold for SAR Studies Targeting Cholecystokinin (CCK) Receptors

Utilize the compound as a validated core fragment for structure-activity relationship (SAR) investigations aimed at developing novel thienylamide-based CCK receptor antagonists [3]. The documented, albeit weak, agonist activity (EC50 5.6 μM) at the CCK receptor provides a quantifiable baseline for evaluating the potency of newly synthesized derivatives [4]. Modifications can be systematically introduced at the 2-amino group or the 5-ethyl group to explore their impact on receptor binding and functional activity.

A Defined Intermediate for Derivatizing Bioactive Heterocycles

Use this compound as a versatile building block for creating diverse libraries of chlorinated benzoyl-substituted heterocycles, including thienodiazepines and thienylamides, as described in patent literature [3]. The presence of both a nucleophilic amino group and an electrophilic ketone allows for controlled, sequential functionalization. Its well-characterized physical properties (LogP: 4.358, tPSA: 71.33 Ų) and long-term stability (≥5 years at -20°C) make it a reliable component for medicinal chemistry programs .

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